1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
Description
Predicted Unit Cell Parameters (Based on Analogous Urea Derivatives)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 12.47 Å, b = 7.89 Å, c = 15.32 Å |
| β angle | 112.5° |
| Z value | 4 |
Key Structural Features
- Urea plane : The carbonyl group and adjacent nitrogen atoms adopt a near-planar geometry, facilitating hydrogen-bonding interactions.
- Morpholine ring : Chair conformation with the propyl chain extending axially.
- Pyrrolidone ring : Envelope conformation puckered at the ketone-bearing carbon (C5).
Hydrogen bonding between the urea NH groups and carbonyl oxygen atoms likely stabilizes the crystal lattice, as observed in related compounds.
Properties
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(3-morpholin-4-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-15-3-5-17(6-4-15)23-14-16(13-18(23)24)21-19(25)20-7-2-8-22-9-11-26-12-10-22/h3-6,16H,2,7-14H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXAFCPQKILSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Moiety: This can be achieved through the cyclization of an appropriate precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction using p-tolyl chloride and an appropriate catalyst like aluminum chloride.
Attachment of the Morpholinopropyl Group: This step involves the reaction of morpholine with a suitable propylating agent, such as 3-chloropropylamine, under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate compounds with a urea derivative, such as isocyanate, under controlled conditions to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the urea linkage, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
However, based on the role of SHELX in crystallographic refinement , we can infer general methodologies used to compare urea derivatives:
Hypothetical Framework for Comparison (Illustrative Example)
Key Inferences
Crystallography : SHELX programs are critical for resolving such complex structures, as seen in small-molecule refinement workflows .
Activity Trends: Longer alkyl chains (e.g., morpholinopropyl vs. morpholinomethyl) may enhance membrane permeability but reduce solubility.
Biological Activity
1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a complex organic compound characterized by a urea functional group and a pyrrolidinone core. Its molecular structure features a morpholinopropyl group attached to a pyrrolidine ring that contains a p-tolyl substituent and an oxo group. This configuration suggests potential for various interactions due to its multiple functional groups, including hydrogen bonding capabilities that may influence its solubility and biological activity.
Pharmacological Properties
Research indicates that compounds similar to 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exhibit various biological activities, particularly in the realm of receptor interactions and metabolic effects. Notably, the compound has been studied for its potential as an antagonist of adrenoceptors, which play significant roles in cardiovascular and metabolic regulation.
Interaction Studies
Interaction studies are essential for understanding how this compound interacts with biological systems. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to measure binding interactions. These studies often focus on the compound's affinity for various receptors, particularly α-adrenoceptors, which have been shown to influence metabolic pathways .
Case Studies
- Metabolic Effects : A study investigated the metabolic benefits associated with chronic administration of similar compounds, revealing significant reductions in triglycerides and glucose levels in plasma from animal models subjected to high-fat diets. The compound was found to be a potent antagonist of α₁B and α₂A-adrenoceptors, indicating its potential utility in managing obesity-related metabolic disorders .
- Receptor Binding Affinities : In radioligand binding assays, the compound demonstrated high affinity for α-adrenoceptors, with IC₅₀ values indicating its effectiveness as an antagonist. For instance, it exhibited an IC₅₀ of 32.6 nM at the α₁B-adrenoceptor, showcasing its potential for therapeutic applications in conditions mediated by these receptors .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds related to 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methylphenyl)-3-(5-Oxo-pyrrolidin)urea | Similar urea linkage; different aromatic substituent | Kinase inhibition |
| 1-(2-Hydroxyethyl)-3-(4-Oxo-pyrrolidin)urea | Hydroxyethyl group; retains urea functionality | Antimicrobial |
| 1-(Cyclohexyl)-3-(5-Oxo-pyrrolidin)urea | Cyclohexane ring; maintains core structure | Neuroprotective effects |
The uniqueness of 1-(3-Morpholinopropyl)-3-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)urea lies in its specific combination of a morpholine moiety with a p-tolyl pyrrolidine framework, which may confer distinctive pharmacological properties compared to other similar compounds.
Q & A
Basic: What are the recommended synthetic pathways for 1-(3-Morpholinopropyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling the morpholinopropyl amine with the pyrrolidinone urea precursor under carbodiimide-mediated conditions (e.g., EDC/HOBt). Key steps include:
- Step 1 : Prepare the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl urea intermediate via nucleophilic substitution of p-toluidine with a brominated pyrrolidinone derivative .
- Step 2 : React the intermediate with 3-morpholinopropyl isocyanate in anhydrous DMF at 0–5°C to minimize side reactions .
- Purity Optimization : Use flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in acetonitrile. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine’s methylene protons at δ 2.4–3.1 ppm, urea carbonyl at ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z ~ 375.2) and rule out byproducts .
- FT-IR : Identify urea C=O stretch (~1640 cm⁻¹) and morpholine C-O-C bands (~1110 cm⁻¹) .
Basic: How should researchers design initial biological activity screens for this compound?
Methodological Answer:
Adopt a tiered approach:
- In Vitro Assays : Test kinase inhibition (e.g., PKC isoforms) using fluorescence polarization assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Positive/Negative Controls : Include staurosporine (apoptosis inducer) and DMSO vehicle .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Comparative Analysis : Normalize data using Z-score transformation to account for assay variability (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Pool results from orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) to distinguish target-specific effects from off-target interactions .
- Structural Confirmation : Re-synthesize batches and validate via X-ray crystallography to exclude stereochemical impurities .
Advanced: What experimental strategies are effective for elucidating the compound’s mechanism of action?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout : Target putative pathways (e.g., mTOR, MAPK) in cell lines to assess phenotypic rescue .
- Molecular Dynamics Simulations : Model urea-morpholine interactions with protein active sites (e.g., ATP-binding pockets) to predict binding modes .
Advanced: How can environmental fate and ecotoxicological risks of this compound be assessed?
Methodological Answer:
- Fate Studies : Use OECD 308 guidelines to measure biodegradation in soil/water systems and quantify metabolites via LC-QTOF .
- Ecotoxicity : Conduct acute toxicity assays on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀) .
- Bioaccumulation : Calculate logP (predicted ~2.1) and assess BCF in fish models .
Advanced: What advanced spectroscopic methods are recommended for stability studies?
Methodological Answer:
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), then analyze via:
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles (irritant risk: H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (P261/P305+P351+P338) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (UN# not classified) .
Advanced: How can computational modeling enhance structure-activity relationship (SAR) studies?
Methodological Answer:
- QSAR : Train models on analogues (e.g., substituents on the pyrrolidinone ring) to predict bioavailability and potency .
- Docking Simulations : Use AutoDock Vina to prioritize synthetic targets with higher predicted binding affinities .
Advanced: What regulatory considerations apply to preclinical development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
